molecular formula C15H19N3O4S B7097392 methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylphenyl)methylsulfonylamino]propanoate

methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylphenyl)methylsulfonylamino]propanoate

Cat. No.: B7097392
M. Wt: 337.4 g/mol
InChI Key: XPUBKNYGPGPAHX-CQSZACIVSA-N
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Description

Methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylphenyl)methylsulfonylamino]propanoate is a synthetic organic compound that plays an important role in various scientific research applications. It is characterized by the presence of an imidazole ring, a sulfonamide group, and an ester group, each contributing to the compound's unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylphenyl)methylsulfonylamino]propanoate typically involves multi-step organic synthesis:

  • Formation of Imidazole Intermediate:

    • Starting Material: 4-nitroimidazole

    • Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    • Conditions: Catalytic hydrogenation to reduce the nitro group to an amine group.

  • Formation of Sulfonamide Intermediate:

    • Starting Material: 2-methylbenzenesulfonyl chloride

    • Reagents: Ammonia (NH3)

    • Conditions: Reaction at low temperature to form 2-methylbenzenesulfonamide.

  • Coupling Reaction:

    • Starting Materials: Imidazole intermediate, Sulfonamide intermediate

    • Reagents: Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)

    • Conditions: Room temperature in anhydrous solvent to form the sulfonamide-imidazole conjugate.

  • Esterification:

    • Starting Material: Conjugate from previous step

    • Reagents: Methyl chloroformate, Triethylamine (TEA)

    • Conditions: Reaction in anhydrous conditions to form the ester derivative.

Industrial Production Methods

Industrial production of this compound often scales up the laboratory methods, optimizing for yield and purity. This involves the use of automated reaction systems, controlled environments, and purification techniques like recrystallization and column chromatography to achieve a high-quality product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound can undergo oxidation to form sulfone derivatives.

    • Reagents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

    • Conditions: Vary depending on the desired product.

  • Reduction:

    • The ester group can be reduced to an alcohol.

    • Reagents: Lithium aluminum hydride (LiAlH4)

    • Conditions: Anhydrous ether solvent, low temperature.

  • Substitution:

    • Halogenation at the methyl group.

    • Reagents: Bromine (Br2), Chlorine (Cl2)

    • Conditions: Anhydrous conditions, often catalyzed by light or radical initiators.

Common Reagents and Conditions

  • Catalysts: Palladium on carbon, Dicyclohexylcarbodiimide

  • Solvents: Anhydrous ether, Dichloromethane (DCM)

  • Conditions: Often room temperature or slightly elevated temperatures under anhydrous conditions to prevent side reactions.

Major Products Formed

  • Oxidized Sulfone Derivatives

  • Reduced Alcohol Derivatives

  • Halogenated Substitutes

Scientific Research Applications

  • Chemistry:

    • Used as a reagent in organic synthesis to create more complex molecules.

    • Studies on reaction mechanisms and pathways involving imidazole and sulfonamide groups.

  • Biology:

    • Investigated for its potential as an enzyme inhibitor.

    • Used in the study of biological pathways involving imidazole derivatives.

  • Medicine:

    • Explored as a potential pharmaceutical agent due to its structural features.

    • Investigated for its anti-inflammatory and antimicrobial properties.

  • Industry:

    • Used in the development of novel materials and polymers.

Mechanism of Action

The mechanism by which methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylphenyl)methylsulfonylamino]propanoate exerts its effects is multifaceted:

  • Molecular Targets: It can interact with enzymes and receptors, particularly those involving imidazole and sulfonamide binding sites.

  • Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or alter protein function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-imidazol-5-yl)-2-aminopropanoate

  • Methyl 3-(1H-imidazol-5-yl)-2-(phenylsulfonylamino)propanoate

  • Methyl (2R)-3-(1H-imidazol-5-yl)-2-aminobutanoate

Uniqueness

  • Structural Differences: The unique presence of the 2-methylphenyl and sulfonamide groups.

  • Reactivity: This compound exhibits distinct reactivity due to its specific ester and imidazole groups.

  • Applications: Its applications in pharmaceutical and biochemical research distinguish it from simpler imidazole derivatives.

This detailed overview should provide a comprehensive understanding of methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylphenyl)methylsulfonylamino]propanoate

Properties

IUPAC Name

methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylphenyl)methylsulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-5-3-4-6-12(11)9-23(20,21)18-14(15(19)22-2)7-13-8-16-10-17-13/h3-6,8,10,14,18H,7,9H2,1-2H3,(H,16,17)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBKNYGPGPAHX-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC(CC2=CN=CN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CS(=O)(=O)N[C@H](CC2=CN=CN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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